2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC18361075
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23NO2 |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3 |
| Standard InChI Key | WBPVRQURZCWYPH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is C₁₇H₂₃NO₂, with a molecular weight of 273.37 g/mol. Its IUPAC name, tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects the Boc-protected secondary amine and the strained cyclopropane ring fused to the aromatic system. Key structural attributes include:
| Property | Value |
|---|---|
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3 |
| InChI Key | WBPVRQURZCWYPH-UHFFFAOYSA-N |
| PubChem CID | 145926893 |
| Boiling Point | Not explicitly reported |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) |
The cyclopropyl group introduces significant steric and electronic effects, enhancing conformational rigidity and influencing binding affinities at biological targets . The Boc group serves a dual role: it protects the amine during synthetic steps and modulates the compound’s pharmacokinetic properties.
Synthetic Strategies and Optimization
The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step sequence, as outlined below:
Pharmacological Applications and Receptor Interactions
Opioid Receptor Modulation
2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit mixed efficacy at μ-opioid (MOR) and δ-opioid (DOR) receptors. Docking studies reveal:
-
The cyclopropyl group occupies a hydrophobic pocket in MOR’s active site, stabilizing receptor conformations associated with analgesia .
-
The Boc group sterically clashes with bulkier residues in DOR’s inactive state, reducing undesired side effects .
Key Findings:
-
Analogues with this scaffold show 10–50 nM binding affinities for MOR and ≥100 nM for DOR .
-
In vivo assays demonstrate prolonged antinociceptive effects compared to morphine, with reduced respiratory depression .
Structure-Activity Relationship (SAR) Insights
| Modification | MOR Affinity (Ki) | DOR Affinity (Ki) | Efficacy (EC₅₀) |
|---|---|---|---|
| 8-Cyclopropyl + Boc | 12 nM | 110 nM | 0.8 μM |
| 8-Phenyl + Boc | 25 nM | 95 nM | 1.2 μM |
| 8-Methyl + Boc | 45 nM | 200 nM | 2.5 μM |
Data adapted from opioid receptor binding studies .
Chemical Reactivity and Derivative Synthesis
Deprotection and Functionalization
-
Boc Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, enabling further alkylation or acylation.
-
Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane can undergo ring-opening reactions, forming electrophilic intermediates for cross-coupling .
Stability Considerations
-
The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture.
-
Storage at 2–8°C in amber vials is recommended to prevent decomposition .
Future Directions and Clinical Relevance
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume